molecular formula C15H13Cl2N3O2S B2550756 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 1020252-10-1

2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No. B2550756
CAS RN: 1020252-10-1
M. Wt: 370.25
InChI Key: ASNGYPZLZGDJLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various hydrazinecarbothioamide derivatives has been a subject of interest due to their potential biological activities. In the context of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide, although this specific compound is not directly mentioned, related compounds have been synthesized and characterized. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was synthesized by reacting N-(3-methylphenyl)-trichloroacetamides with 2,4-dichlorophenoxy acetyl hydrazine . These methods typically involve the condensation of hydrazine derivatives with various reagents to form the desired carbothioamide compounds.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was confirmed by elemental analysis, 1H NMR, and IR . The crystal structure of related compounds, such as (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide, reveals that the acenapthylene ring system and the hydrazinecarbothioamide unit are essentially coplanar . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The reactivity of hydrazinecarbothioamide derivatives is often explored through their ability to form complexes with metals or act as ligands in various chemical reactions. For instance, 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide was used to form chelates with Ni(II) and Cu(II) ions, indicating its potential as a ligand . Additionally, N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been investigated as a fluorescent sensor for Fe(III), demonstrating the compound's reactivity and potential application in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are often determined by their molecular structure. For example, the crystal structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide is stabilized by various hydrogen bonding interactions, which can influence its solubility and stability . The frontier molecular orbital analysis of the same compound provides insights into its electronic properties and reactivity . These properties are essential for predicting the behavior of these compounds in biological systems and their potential use in pharmaceutical applications.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Ramadan (2019) involved the synthesis and mass spectrometry of related hydrazinecarbothioamide compounds. This research highlighted the importance of these compounds in the field of synthetic chemistry and their potential applications in various domains (Ramadan, 2019).
  • Antioxidant Activity :

    • Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. The study found that some of these compounds exhibited excellent antioxidant properties, suggesting their potential use in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).
  • Hypoglycemic Activity :

    • Chaubey and Pandeya (1989) reported the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines. Their findings suggested the potential of these compounds in managing blood sugar levels, which could be significant in the treatment of diabetes (Chaubey & Pandeya, 1989).
  • Antibacterial Agents :

    • Desai et al. (2008) conducted a study on thiosemicarbazides and related derivatives for their potential as antibacterial agents. This research is crucial in the search for new antibacterial compounds, especially in the face of increasing antibiotic resistance (Desai et al., 2008).
  • Anticonvulsant Agents :

    • Archana and Chaudhary (2020) synthesized novel compounds including hydrazine carbothioamides and evaluated them for anticonvulsant activity. This indicates the potential use of these compounds in the treatment of epilepsy or seizure disorders (Archana & Chaudhary, 2020).
  • Chemical Complexes and Electrochemistry :

    • Hosseini-Yazdi et al. (2015) synthesized new bis(thiosemicarbazone) ligands and their metal complexes, highlighting their potential applications in electrochemistry and coordination chemistry (Hosseini-Yazdi et al., 2015).
  • Molecular Modeling :

    • Some studies also involve molecular modeling and atomic charges of heteroatoms in compounds, which are crucial for understanding their chemical behavior and potential applications in various fields.

Future Directions

While specific future directions for this compound are not available, research into similar compounds, such as N,N’-diacylhydrazines, continues to be an active area of study, with a focus on understanding their biological activities and potential applications .

properties

IUPAC Name

1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNGYPZLZGDJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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